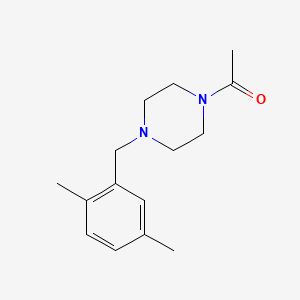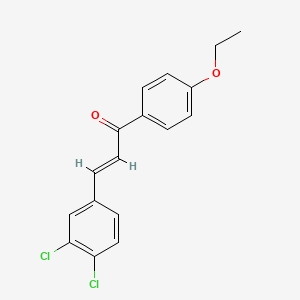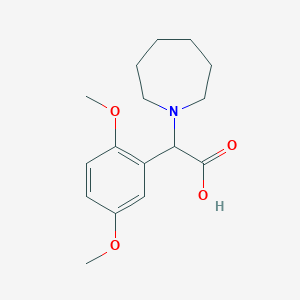
4-(3,4-二甲氧基苯基)-6-苯基-2-嘧啶醇
描述
The compound “4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The 3,4-dimethoxyphenyl and phenyl groups are likely attached to the pyrimidine ring, but without a specific structure, it’s hard to determine the exact configuration .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence and position of the phenyl and dimethoxyphenyl groups on the pyrimidine ring. These groups could direct and influence subsequent chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are influenced by the molecular structure of the compound .
科学研究应用
X 射线结构研究和物理化学表征
Miyamae 等人 (1991) 对相关化合物 (E)-6-(3,4-二甲氧基苯基)-1-乙基-4-间甲苯次亚氨基-3-甲基-3,4-二氢-2(1H)-嘧啶酮的多晶型进行了研究。该研究使用 X 射线粉末衍射法、差示扫描量热法和红外光谱对该化合物进行了表征。这项研究对于理解嘧啶衍生物的结构和物理化学性质具有重要意义,这可能会扩展到对 4-(3,4-二甲氧基苯基)-6-苯基-2-嘧啶醇的理解 (Miyamae 等人,1991)。
光学和非线性光学性质
Hussain 等人 (2020) 探索了硫代嘧啶衍生物的结构参数、电子、线性和非线性光学性质,其中包括苯基嘧啶衍生物。这项研究与了解嘧啶衍生物的光学应用相关,可能包括 4-(3,4-二甲氧基苯基)-6-苯基-2-嘧啶醇,特别是在非线性光学和光电子学等领域 (Hussain 等人,2020)。
荧光性质
Tang 和 Verkade (1996) 合成了嘧啶醇的光学活性衍生物,它们表现出很高的荧光量子产率。这表明 4-(3,4-二甲氧基苯基)-6-苯基-2-嘧啶醇和相关化合物在需要强荧光的应用中具有潜力,例如生物成像和诊断 (Tang & Verkade,1996)。
CLK1 和 DYRK1A 激酶抑制剂
Guillon 等人 (2013) 研究了一种与 4-(3,4-二甲氧基苯基)-6-苯基-2-嘧啶醇结构相关的化合物,该化合物被设计为 CLK1 和 DYRK1A 激酶的抑制剂。了解此类抑制剂在药物化学中至关重要,特别是针对特定酶或途径的药物开发 (Guillon 等人,2013)。
在 V 中的应用
血管平滑肌细胞和内皮细胞应用
Del Turco 等人 (2014) 对一种与 4-(3,4-二甲氧基苯基)-6-苯基-2-嘧啶醇结构相关的化合物 2-(3,4-二甲氧基苯基)-3-苯基-4H-吡啶并[1,2-a]嘧啶-4-酮进行了研究。该化合物表现出抑制人主动脉平滑肌细胞 (HAoSMC) 增殖的能力,而对人脐静脉内皮细胞 (HUVEC) 无毒。它抑制了 HUVEC 中细胞因子诱导的血管细胞粘附分子-1 表达和 HAoSMC 中 COX-2 表达的诱导。该化合物可以潜在替代或辅助冠状动脉支架洗脱的药物,促进受损血管壁的功能修复 (Del Turco 等人,2014)。
Mair 等人 (2015) 探索了胡椒碱类似物作为血管平滑肌细胞增殖的抑制剂。虽然与 4-(3,4-二甲氧基苯基)-6-苯基-2-嘧啶醇没有直接关系,但这项研究有助于了解类似化合物对血管平滑肌细胞增殖的潜在影响,并可能为新的治疗方法提供见解 (Mair 等人,2015)。
Peyton 等人 (2011) 研究了吡唑并嘧啶衍生物化合物 C 对血管平滑肌细胞 (SMC) 的作用。这项研究具有相关性,因为它显示了嘧啶衍生物在抑制 SMC 增殖和迁移中的潜力,这对血管健康至关重要 (Peyton 等人,2011)。
MacDonald 等人 (2016) 使用吡唑并[3,4-d]嘧啶酮抑制剂研究其对血管平滑肌收缩的影响。该研究提供了嘧啶衍生物参与调节血管平滑肌收缩的见解,这对于理解心血管疾病和潜在治疗至关重要 (MacDonald 等人,2016)。
Yang 等人 (2014) 探索了没食子酸在创建多功能支架表面中的应用,以促进血管内皮细胞生长,同时抑制血管平滑肌细胞增殖。这项研究很重要,因为它展示了使用化学化合物来增强血管健康的应用,这可能是涉及 4-(3,4-二甲氧基苯基)-6-苯基-2-嘧啶醇的研究方向 (Yang 等人,2014)
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-9-8-13(10-17(16)23-2)15-11-14(19-18(21)20-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUQKYCWTUMRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=O)NC(=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide](/img/structure/B5465439.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5465444.png)
![2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)
![(3S*,4R*)-1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-3-methoxypiperidin-4-amine](/img/structure/B5465453.png)
![2-{[4-(2-hydroxyethyl)piperidin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5465458.png)
![1-(3-fluorobenzyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5465464.png)
![2-(benzylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B5465471.png)


![2-chloro-6-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5465487.png)
![6-[(4aS*,8aR*)-1-[3-(methylthio)propyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5465488.png)
![2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-N-[1-(3-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B5465503.png)
![7-(2,4-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5465513.png)